Cas no 91574-67-3 (3-Buten-2-one, 4-(2-chlorophenyl)-, (3E)-)
91574-67-3 structure
Product Name:3-Buten-2-one, 4-(2-chlorophenyl)-, (3E)-
Numero CAS:91574-67-3
MF:C10H9ClO
MW:180.630861997604
CID:1965801
PubChem ID:5372820
Update Time:2025-04-21
3-Buten-2-one, 4-(2-chlorophenyl)-, (3E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Buten-2-one, 4-(2-chlorophenyl)-, (3E)-
- CHEMBL420561
- 4-(2-Chlorophenyl)-3-buten-2-one
- CS-0272027
- 3-Buten-2-one, 4-(o-chlorophenyl)-
- SCHEMBL1447672
- DTXSID80876245
- 3-Buten-2-one,4-(2-chlorophenyl)-
- 20766-37-4
- 91574-67-3
- 4-(2-Chlorophenyl)-but-3-en-2-one
- AKOS005199221
- MFCD00084971
- EN300-7465630
- o-Chlorobenzalacetone
- 4-(2-chlorophenyl)but-3-en-2-one
- (3E)-4-(2-chlorophenyl)but-3-en-2-one
- (E)-4-(2-chlorophenyl)-3-buten-2-one
- 2-Chloro-benzalacetone
- (E)-4-(2-Chloro-phenyl)-but-3-en-2-one
- (E)-4-(2-chlorophenyl)but-3-en-2-one
- W-206554
- (o-Chlorobenzylidene)acetone
- EN300-748917
- 3-Buten-2-one, 4-(2-chlorophenyl)-
-
- MDL: MFCD00084971
- Inchi: 1S/C10H9ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3/b7-6+
- Chiave InChI: FHDSETHROOWFCQ-VOTSOKGWSA-N
- Sorrisi: ClC1C=CC=CC=1/C=C/C(C)=O
Proprietà calcolate
- Massa esatta: 180.0341926Da
- Massa monoisotopica: 180.0341926Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 186
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 17.1Ų
3-Buten-2-one, 4-(2-chlorophenyl)-, (3E)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-748917-0.05g |
4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 95.0% | 0.05g |
$227.0 | 2025-03-10 | |
| Enamine | EN300-748917-0.1g |
4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 95.0% | 0.1g |
$238.0 | 2025-03-10 | |
| Enamine | EN300-748917-0.25g |
4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 95.0% | 0.25g |
$249.0 | 2025-03-10 | |
| Enamine | EN300-748917-0.5g |
4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 95.0% | 0.5g |
$260.0 | 2025-03-10 | |
| Enamine | EN300-748917-1.0g |
4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 95.0% | 1.0g |
$271.0 | 2025-03-10 | |
| Enamine | EN300-748917-2.5g |
4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 95.0% | 2.5g |
$529.0 | 2025-03-10 | |
| Enamine | EN300-748917-5.0g |
4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 95.0% | 5.0g |
$783.0 | 2025-03-10 | |
| Enamine | EN300-748917-10.0g |
4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 95.0% | 10.0g |
$1163.0 | 2025-03-10 | |
| Enamine | EN300-7465630-0.05g |
(3E)-4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 0.05g |
$19.0 | 2023-07-10 | ||
| Enamine | EN300-7465630-0.1g |
(3E)-4-(2-chlorophenyl)but-3-en-2-one |
91574-67-3 | 0.1g |
$19.0 | 2023-07-10 |
3-Buten-2-one, 4-(2-chlorophenyl)-, (3E)- Letteratura correlata
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
91574-67-3 (3-Buten-2-one, 4-(2-chlorophenyl)-, (3E)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso